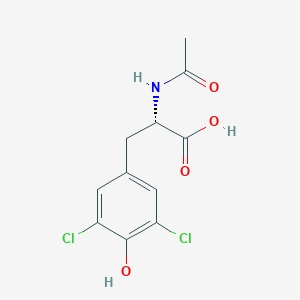
Pseudodeflectusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudodeflectusin is a natural product found in Aspergillus pseudodeflectus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Synthesis of Pseudodeflectusin
A concise synthesis of this compound, an antitumor isochroman derivative from Aspergillus pseudodeflectus, has been achieved. This synthesis was accomplished starting from specific chemical compounds, highlighting the compound's complex chemical nature and potential for lab-based production (Tobe, Tashiro, Sasaki, & Takikawa, 2007).
Structural Studies
Research on the synthesis and absolute configuration of this compound has been conducted. This work involved determining the compound's structure and achieving its total synthesis, which contributes to understanding its potential applications in various fields (Saito, Kuramochi, Nakazaki, Mizushina, Sugawara, & Kobayashi, 2006).
Antitumor and Cytotoxic Properties
Antitumor Potential
this compound has exhibited cytotoxicity against several human cancer cell lines, including those from the stomach, cervix, and peripheral blood, but not affecting lung or colon cells. This specificity suggests its potential application in targeted cancer therapies (Ogawa, Murakami, Kamisuki, Kuriyama, Yoshida, Sugawara, & Mizushina, 2004).
Selective Cytotoxicity
The selective cytotoxic nature of this compound towards certain cancer cells underlines its potential as a basis for developing new anticancer drugs. Further research is needed to fully understand its mechanisms and applications in oncology.
Biotechnological and Pharmacological Aspects
Synthetic Pathways
Studies on efficient synthetic pathways for this compound highlight its potential for scalable production, which is crucial for its use in pharmacological and biotechnological applications (Maegawa, Otake, Hirosawa, Goto, & Fujioka, 2012).
Structure-Activity Relationship
Research into the synthesis and structure-activity relationships of this compound alongside other natural products can provide insights into its molecular interactions and efficacy, paving the way for its utilization in drug development (Kuramochi, 2013).
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
9-hydroxy-7-methyl-2-propan-2-ylidene-7,9-dihydro-6H-furo[3,2-h]isochromen-3-one |
InChI |
InChI=1S/C15H16O4/c1-7(2)13-12(16)10-5-4-9-6-8(3)18-15(17)11(9)14(10)19-13/h4-5,8,15,17H,6H2,1-3H3 |
Clave InChI |
LSQCSEQTJDZMSO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(O1)O)C3=C(C=C2)C(=O)C(=C(C)C)O3 |
Sinónimos |
pseudodeflectusin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


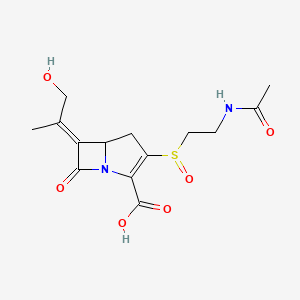
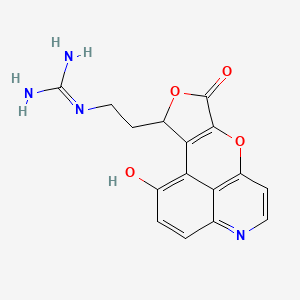
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
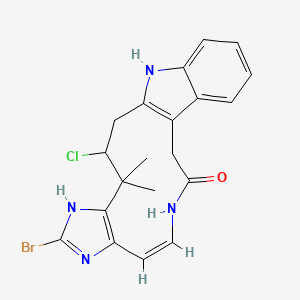
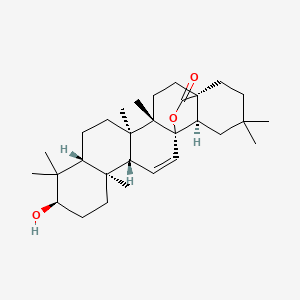

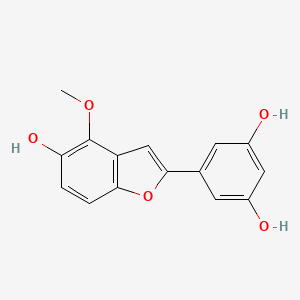
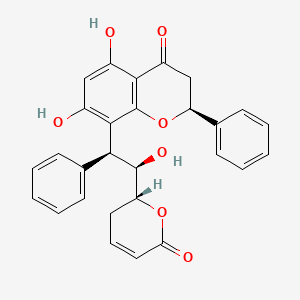

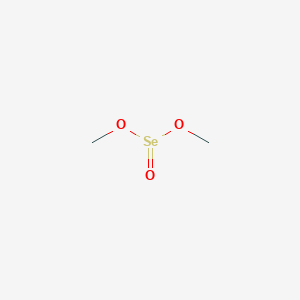
![[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate](/img/structure/B1245680.png)
![Resorcin[4]arene](/img/structure/B1245682.png)

